molecular formula C12H15N3O2S B2552902 N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide CAS No. 956744-47-1

N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide

Cat. No. B2552902
CAS RN: 956744-47-1
M. Wt: 265.33
InChI Key: KCRGZHIZBLOUJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing this compound. For instance, one approach involves the reaction of benzenesulfonyl chloride with 1-(propan-2-yl)-1H-pyrazol-5-amine in an appropriate solvent. The formed precipitate can be filtered, washed, and recrystallized from propan-2-ol to obtain the desired product .

Future Directions

: Vaickelionienė, R., Petrikaitė, V., Vaškevičienė, I., Pavilonis, A., & Mickevičius, V. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLoS ONE, 18(3), e0283289. DOI: 10.1371/journal.pone.0283289

properties

IUPAC Name

N-(2-propan-2-ylpyrazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-10(2)15-12(8-9-13-15)14-18(16,17)11-6-4-3-5-7-11/h3-10,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRGZHIZBLOUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321157
Record name N-(2-propan-2-ylpyrazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57262052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide

CAS RN

956744-47-1
Record name N-(2-propan-2-ylpyrazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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